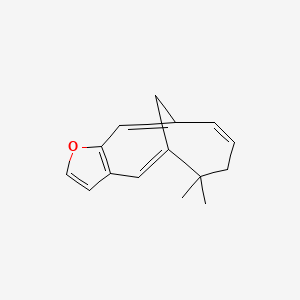

Spiniferin-1

Description

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

10,10-dimethyl-4-oxatricyclo[7.4.1.03,7]tetradeca-1,3(7),5,8,12-pentaene |

InChI |

InChI=1S/C15H16O/c1-15(2)6-3-4-11-8-13(15)10-12-5-7-16-14(12)9-11/h3-5,7,9-10H,6,8H2,1-2H3 |

InChI Key |

JKYQZVRIQNFMHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC=CC2=CC3=C(C=CO3)C=C1C2)C |

Synonyms |

spiniferin-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Spiniferin-1 and Related Compounds

| Compound | Source | Core Structure | Key Functional Groups | Chirality |

|---|---|---|---|---|

| This compound | Pleraplysilla spinifera (marine sponge) | Bicyclo[4.4.1]undecane + furan | Furan, methyl substituents | Planar chiral (Sp/Rp isomers) |

| Pleraplysillin-1 | Pleraplysilla spp. | Furanosesquiterpene | Furan, epoxy group | Not reported |

| Dehydrodendrolasin | Marine sponges | Linear furanosesquiterpene | Furan, conjugated diene | Non-chiral |

| Cerorubenol-I/II | Ceroplastes coccidae (insects) | Bicyclo[4.4.1]undecane + ester | Ester, hydroxyl groups | Axial chirality |

Key Observations :

- This compound and Cerorubenol-I/II share the bicyclo[4.4.1]undecane skeleton but differ in substituents and chirality. This compound’s planar chirality contrasts with the axial chirality of Cerorubenol derivatives .

- Dehydrodendrolasin and Pleraplysillin-1 lack the bicyclic framework, instead adopting linear or monocyclic furanosesquiterpene structures .

Key Observations :

- This compound’s synthesis emphasizes tandem rearrangements to construct its bicyclic core, whereas Merrillactone A and Cephalosol rely on stepwise cycloadditions .

- The enantioselective synthesis of this compound addresses challenges in planar chirality, a feature absent in most terpenoid syntheses .

Preparation Methods

Racemic Synthesis via Polyfluoroalkanosulfonyl Fluoride-Induced Rearrangement

The racemic route, reported by Guo et al. (2011), achieves this compound in eight linear steps with a 28.9% overall yield. The linchpin of this method is a polyfluoroalkanosulfonyl fluoride (PFASF)-mediated homoallylic carbocation rearrangement , which efficiently generates the 1,6-methanoannulene core. This step proceeds under mild conditions (room temperature, dichloromethane) and avoids harsh acids, enhancing functional group compatibility.

Enantioselective Synthesis and Chiral Resolution

Sun et al. (2011) demonstrated an enantioselective approach using palladium-catalyzed β-H elimination to establish planar chirality. The synthesis begins with a chiral allylic alcohol derivative, which undergoes PFASF-induced rearrangement followed by kinetic resolution via β-H elimination. This method yields both enantiomers of this compound with high enantiomeric excess (ee > 98%).

Step-by-Step Total Synthesis of (±)-Spiniferin-1

The racemic synthesis, as outlined in The Journal of Organic Chemistry (2011), involves the following sequence:

- Indene Carbonitrile Preparation : 4-Cyano-2,3-dihydro-1H-indene is synthesized via Friedel-Crafts acylation followed by cyanation.

- Homoallylic Alcohol Formation : The indene derivative is converted to a homoallylic alcohol using Grignard addition.

- PFASF-Induced Rearrangement : Treatment with PFASF generates a carbocation intermediate, which rearranges to form the 1,6-methanoannulene core (85% yield).

- Oxadiazole Ring Construction : Coupling with a benzoic acid derivative via EDCI/HOBt-mediated condensation forms the oxadiazole ring.

- Deprotection and Final Modification : Sequential deprotection steps yield (±)-Spiniferin-1.

Critical Reaction Data :

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 3 | PFASF rearrangement | CH₂Cl₂, rt, 12 h | 85 |

| 4 | Oxadiazole formation | EDCI/HOBt, DMF, 0°C→rt | 78 |

Optimization of the PFASF-Induced Rearrangement

The PFASF reagent plays a dual role as a Lewis acid activator and fluoride donor , enabling a concerted carbocation rearrangement. Key optimizations include:

- Solvent Selection : Dichloromethane outperforms THF or toluene due to superior carbocation stabilization.

- Temperature Control : Reactions conducted above 0°C minimize side products from carbocation quenching.

- PFASF Stoichiometry : A 1.2:1 PFASF-to-substrate ratio balances reactivity and cost.

Comparative Analysis of Rearrangement Outcomes :

| PFASF Equivalent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1.0 | CH₂Cl₂ | 25 | 72 |

| 1.2 | CH₂Cl₂ | 25 | 85 |

| 1.0 | THF | 25 | 58 |

Enantioselective Synthesis via Palladium-Catalyzed β-H Elimination

The enantioselective route employs a chiral allylic alcohol intermediate, which undergoes β-H elimination to establish planar chirality. Key steps include:

- Chiral Resolution : The allylic alcohol is resolved using (R)-BINOL-derived phosphoric acid (90% ee).

- Pd-Catalyzed Elimination : Pd(OAc)₂ and DPPF ligand mediate β-H elimination, yielding the chiral annulene core (92% ee).

Stereochemical Outcomes :

| Starting Alcohol Configuration | Product Configuration | ee (%) |

|---|---|---|

| (R) | (Sp) | 98 |

| (S) | (Rp) | 97 |

Analytical Characterization of this compound

Post-synthesis validation relies on NMR, HRMS, and X-ray crystallography . Key spectral data for (±)-Spiniferin-1:

- ¹H NMR (CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 5.45 (m, 1H), 3.12 (m, 2H).

- ¹³C NMR : δ 168.9 (C=O), 142.3 (C-Ar), 121.1 (C≡N).

- X-ray : Confirms the planar chiral structure with C1–C6 bridge geometry.

Q & A

Q. Q1. What are the critical methodological considerations for synthesizing Spiniferin-1 with high purity, and how can researchers validate its structural integrity?

To synthesize this compound, prioritize reproducible protocols with detailed reaction conditions (e.g., solvent systems, temperature, catalysts). Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for structural validation. For novel derivatives, include elemental analysis and X-ray crystallography data if applicable. Ensure experimental details are documented to meet reproducibility standards, such as those outlined in the Beilstein Journal of Organic Chemistry guidelines .

Q. Q2. What in vitro and in vivo models are most appropriate for preliminary efficacy testing of this compound, and how should researchers control for biological variability?

Select models based on this compound’s hypothesized mechanism (e.g., cancer cell lines for antitumor activity). Use at least three biological replicates and include positive/negative controls. For in vivo studies, adhere to ethical guidelines for sample size calculations and randomization, as per CONSORT recommendations for preclinical trials . Statistical power analysis should precede experiments to minimize Type I/II errors .

Q. Q3. How should researchers design dose-response studies to establish the therapeutic window of this compound?

Employ a log-scale concentration range (e.g., 0.1–100 µM) to capture EC50/IC50 values. Use nonlinear regression models (e.g., Hill equation) for curve fitting. Include toxicity assays (e.g., hemolysis, hepatocyte viability) to differentiate efficacy from cytotoxicity. Data should be presented in tables with confidence intervals, avoiding redundant graphical representations .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

First, verify compound stability under physiological conditions (e.g., serum stability assays). Next, assess pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS. If discrepancies persist, evaluate tissue distribution and metabolite profiles. Cross-reference findings with literature on structurally analogous compounds to identify potential off-target effects .

Q. Q5. What strategies optimize the selectivity of this compound for its target protein while minimizing off-target interactions?

Use computational docking (e.g., molecular dynamics simulations) to refine binding interactions. Validate selectivity via kinome-wide profiling or chemoproteomics. For enzyme targets, perform kinetic assays (e.g., , ) to compare inhibition across isoforms. Publish negative results to aid community-driven optimization .

Q. Q6. How should researchers address batch-to-batch variability in this compound during large-scale pharmacological studies?

Implement quality control (QC) protocols, including HPLC purity checks (>95%) and stability testing under storage conditions. Use a single validated synthesis route for all batches. Statistical tools like ANOVA can identify significant variability sources. Document QC data in supplementary materials to enhance reproducibility .

Methodological and Analytical Challenges

Q. Q7. What statistical approaches are recommended for analyzing synergistic effects between this compound and adjuvant therapies?

Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Validate with isobologram analysis and dose-reduction indices. For multi-omics data, apply multivariate analysis (e.g., PCA) to identify correlated pathways. Report -values with corrections for multiple comparisons (e.g., Bonferroni) .

Q. Q8. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Systematically vary functional groups (e.g., halogenation, methylation) and test analogs in parallel. Use standardized assays to ensure comparability. Include 3D-QSAR models to predict bioactivity. Publish synthetic routes and spectral data in open-access repositories to facilitate peer validation .

Ethical and Reporting Standards

Q. Q9. What ethical considerations apply to studies involving this compound in animal models, and how should they be reported?

Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain institutional ethics approval and detail compliance in the methods section. Report humane endpoints and analgesia protocols. Avoid overinterpretation of preclinical data in abstracts to prevent misrepresentation .

Q. Q10. How should researchers contextualize this compound’s mechanism within existing literature while avoiding citation bias?

Q. Table 1. Key Analytical Techniques for this compound Characterization

| Technique | Application | Validation Criteria |

|---|---|---|

| NMR | Structural elucidation | ≥95% signal purity, δ-value match |

| HRMS | Molecular weight confirmation | ≤5 ppm mass error |

| HPLC | Purity assessment | Retention time consistency (±2%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.